
N,N'-(Cyclohexane-1,3-diyl)diethanimidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted at the 1 and 3 positions with ethanimidic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid typically involves the reaction of cyclohexane-1,3-diamine with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the intermediate and to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanimidic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the cyclohexane ring.
Reduction: Amine derivatives.
Substitution: Substituted ethanimidic acid derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-diamine: A precursor in the synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid.
Cyclohexane-1,3-dione: Shares the cyclohexane ring structure but differs in functional groups.
Propiedades
Número CAS |
32189-21-2 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-[(1S,3S)-3-acetamidocyclohexyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m0/s1 |
Clave InChI |
SIJKWVBXFDJWOY-UWVGGRQHSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)C |
SMILES canónico |
CC(=O)NC1CCCC(C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
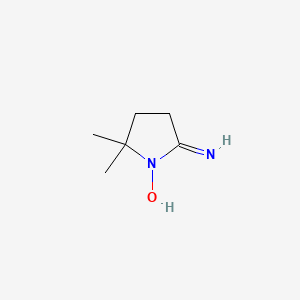
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
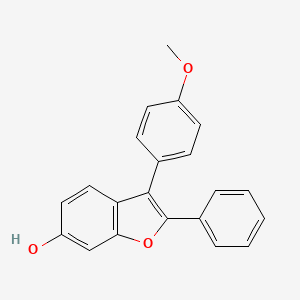


![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
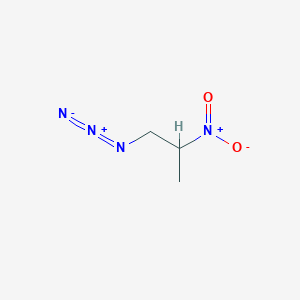
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

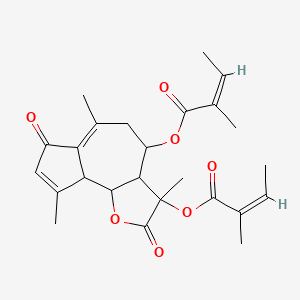
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
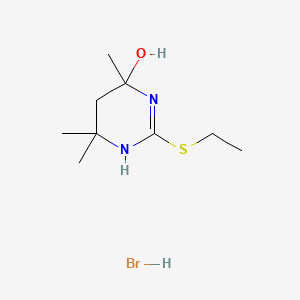
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)
